molecular formula C11H18N4 B1528425 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine CAS No. 1342539-22-3

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Cat. No.: B1528425
CAS No.: 1342539-22-3
M. Wt: 206.29 g/mol
InChI Key: KWMQTCLPBNIGKP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperazin-1-yl-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9(2)10-3-4-13-11(14-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMQTCLPBNIGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

lipophilicity and LogP values for 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine (CAS: 1342539-22-3).[1] This analysis synthesizes fragment-based predictions with standard experimental protocols, designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics).

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound is a pyrimidine-based heterocyclic building block often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its physicochemical behavior is defined by the interplay between the lipophilic isopropyl-pyrimidine core and the hydrophilic, ionizable piperazine moiety.

Key Physicochemical Metrics (Derived):

  • LogP (Neutral Species): ~1.3 – 1.6 (Moderate Lipophilicity)

  • pKa (Conjugate Acid): ~8.9 – 9.2 (Basic, Piperazine

    
    )
    
  • LogD

    
     (Physiological pH):  ~ -0.1 – 0.3 (Amphiphilic/Hydrophilic)[1]
    
  • Solubility: High aqueous solubility at pH < 7 due to ionization.

Molecular Architecture & Ionization Context

To understand the lipophilicity of this compound, we must first deconstruct its electronic environment. The molecule consists of a central pyrimidine ring substituted at the C2 position with a piperazine ring and at the C4 position with an isopropyl group.

Structural Fragmentation
  • Core Scaffold: 1-(2-Pyrimidinyl)piperazine (1-PP).[1][2][3][4] This is a well-characterized metabolite (e.g., of Buspirone) with an experimental LogP of approximately 0.1 to 0.3.

  • Lipophilic Modifier: The Propan-2-yl (Isopropyl) group at C4.[1] According to Hansch-Leo substituent constants (

    
    ), an isopropyl group adds approximately +1.2 to +1.5 to the LogP of an aromatic system.
    
  • Ionization Center: The distal nitrogen (

    
    ) of the piperazine ring is a secondary amine. While the proximal nitrogen (
    
    
    
    ) is conjugated with the electron-deficient pyrimidine ring (reducing its basicity), the distal nitrogen remains highly basic (pKa ~9.0).
The pKa Criticality

The lipophilicity of this molecule is pH-dependent. At physiological pH (7.4), the distal piperazine nitrogen will be predominantly protonated (


).

[1]

This ionization creates a "solubility cliff" where the molecule transitions from a lipophilic neutral species at high pH to a hydrophilic cation at low pH.

IonizationLogic cluster_0 Molecular State cluster_1 Physicochemical Impact Neutral Neutral Species (High pH) Cation Cationic Species (pH < pKa) Neutral->Cation Protonation (pKa ~9.0) LogP LogP (Intrinsic) ~1.5 Neutral->LogP Defines LogD LogD (pH 7.4) ~0.0 Cation->LogD Dominates at pH 7.4 LogP->LogD Mathematical Relationship

Figure 1: Relationship between ionization state and lipophilicity metrics.

Lipophilicity Profiling: LogP vs. LogD[5]

Predicted Values

Based on fragment contribution methods (CLogP, XLogP3) and structural analogy to 1-(2-pyrimidinyl)piperazine:

PropertyValue RangeRationale
XLogP3 (Predicted) 1.5 ± 0.2 Base 1-PP (0.[1]1) + Isopropyl (

).
pKa (Basic) 8.9 – 9.2 Typical secondary amine in phenyl/heteroaryl-piperazines.
LogD (pH 7.4) -0.1 – 0.3 Significant ionization reduces effective partitioning into octanol.
LogD (pH 2.0) < -1.5 Fully protonated; highly soluble in aqueous phase.
Data Interpretation[5][6][7][8][9][10]
  • Membrane Permeability: With a LogP of ~1.5, the neutral form has excellent passive permeability characteristics. However, at pH 7.4, the low LogD suggests that the effective concentration of the permeating species is low. This implies the compound may rely on the "equilibrium shift" mechanism—as the neutral fraction permeates, the equilibrium re-establishes to provide more neutral species.

  • Blood-Brain Barrier (BBB): The LogD is slightly low for optimal CNS penetration (ideal LogD ~2.0). However, the small molecular weight (<250 Da) may compensate for this.

Experimental Methodologies

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to calculate LogD accurately.

  • Preparation: Dissolve 2 mg of the compound in 10 mL of degassed water/methanol mixture (if solubility is limited, though water should suffice for the salt form).

  • Titration: Use a standardized solution of 0.1 M HCl to lower pH to ~2.0, then back-titrate with 0.1 M KOH to pH ~12.0 under inert gas (

    
    ) atmosphere.
    
  • Analysis: Plot pH vs. volume of titrant. The inflection point (half-equivalence point) corresponds to the pKa.

  • Validation: Use a reference standard like Piperazine (pKa ~9.8, 5.6) to calibrate the electrode response.

Protocol B: High-Throughput LogD (RP-HPLC Method)

Objective: Fast determination of lipophilicity at pH 7.4. Rationale: Traditional shake-flask is slow.[1] RP-HPLC correlates retention time (


) with lipophilicity.
  • Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 7.4).

    • B: Acetonitrile (HPLC Grade).

  • Calibration: Run a set of 5 standards with known LogD values (e.g., Propranolol, Atenolol, Toluene) to create a calibration curve:

    
    .
    
  • Measurement: Inject the target compound. Calculate

    
    , where 
    
    
    
    is the void time (determined using Uracil or NaNO3).
  • Calculation: Interpolate the LogD from the calibration curve.

Protocol C: Miniaturized Shake-Flask (Gold Standard)

Objective: Absolute validation of LogP (Partition Coefficient).[1]

ShakeFlaskProtocol Step1 Presaturation: Saturate Octanol with Water Saturate Water with Octanol Step2 Dissolution: Dissolve Compound in Pre-saturated Aqueous Phase (Buffer pH 10.5*) Step1->Step2 Step3 Equilibration: Add Pre-saturated Octanol Shake 60 min @ 25°C Step2->Step3 *pH > pKa + 2 ensures neutral species Step4 Phase Separation: Centrifuge @ 3000g for 10 min Step3->Step4 Step5 Quantification: Analyze both phases via UV/HPLC Step4->Step5

Figure 2: Workflow for Shake-Flask LogP determination. Note the pH adjustment to >10.5 to ensure the measurement of LogP (neutral) rather than LogD.

Application in Drug Development[1][5][11][12]

Solubility vs. Permeability Trade-off

The This compound scaffold exhibits a classic "Class 1/2" behavior in the BCS (Biopharmaceutics Classification System) depending on the salt form.[1]

  • Salt Form (e.g., HCl): High solubility, lower permeability.

  • Free Base: Lower solubility, high permeability.

Structural Modification Strategy

If the LogD (-0.1) is too low for a specific target (e.g., intracellular kinase), researchers should consider:

  • Capping the Piperazine: Acylation or alkylation of the distal nitrogen removes the basic center, eliminating ionization and raising LogP/LogD significantly (likely to >2.0).

  • Fluorination: Adding fluorine to the isopropyl group or pyrimidine ring can modulate pKa and increase lipophilicity simultaneously.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine.[1] Retrieved from [Link]

  • Benet, L. Z., et al. (2016).BDDCS, the Rule of 5 and Drugability. The AAPS Journal.
  • Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][5]

  • Kerns, E. H., & Di, L. (2008).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of a specific subclass: 2-(piperazin-1-yl)-4-(propan-2-yl)pyrimidine derivatives. While direct literature on this exact scaffold is emerging, this guide synthesizes information from closely related 4-alkyl/aryl-2-(piperazin-1-yl)pyrimidine analogues to provide a robust framework for researchers. We will delve into the synthetic strategies for assembling this chemical motif, detail the protocols for evaluating their biological activity, and explore their potential as kinase inhibitors for therapeutic intervention, particularly in oncology. This guide is intended to be a practical resource, offering both theoretical insights and actionable experimental methodologies to accelerate research and development in this promising area of drug discovery.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug design.[3] Its prevalence in natural biomolecules, such as the nucleobases cytosine, thymine, and uracil, underscores its fundamental role in biological systems.[4] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine core a fertile ground for the development of novel therapeutics.[1][2] Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[5][6]

The incorporation of a piperazine moiety at the 2-position of the pyrimidine ring is a common strategy in medicinal chemistry to enhance a compound's physicochemical properties and biological activity.[7] The piperazine ring can improve aqueous solubility, act as a linker to introduce additional pharmacophoric elements, and engage in crucial interactions with biological targets.[7] The combination of the pyrimidine core and the piperazine substituent has led to the discovery of potent inhibitors of various enzymes, particularly protein kinases.[8]

This guide will focus on derivatives featuring a propan-2-yl (isopropyl) group at the 4-position of the pyrimidine ring. The nature of the substituent at this position can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for its biological target.[9] While the body of literature specifically addressing this compound derivatives is still developing, this guide will draw upon established knowledge of analogous 4-substituted pyrimidines to provide a comprehensive and practical resource for researchers in the field.

Synthetic Strategies

The synthesis of this compound derivatives generally follows a convergent approach, centered around the construction of a key intermediate, 2-chloro-4-(propan-2-yl)pyrimidine, followed by a nucleophilic aromatic substitution reaction with a desired piperazine derivative.

Synthesis of the Key Intermediate: 2-Chloro-4-(propan-2-yl)pyrimidine

The synthesis of the 2-chloro-4-isopropylpyrimidine intermediate is a critical first step. While a specific, detailed protocol for this exact compound is not extensively reported, analogous procedures for similar 2-chloro-4-alkylpyrimidines can be adapted. A plausible and commonly employed synthetic route starts from isobutyramidine.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of 2-Chloro-4-(propan-2-yl)pyrimidine Isobutyramidine Isobutyramidine Condensation Condensation Isobutyramidine->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation 4-isopropyl-pyrimidine-2,6-diol 4-isopropyl-pyrimidine-2,6-diol Condensation->4-isopropyl-pyrimidine-2,6-diol Base (e.g., NaOEt) Chlorination Chlorination 4-isopropyl-pyrimidine-2,6-diol->Chlorination POCl3 2,6-dichloro-4-isopropylpyrimidine 2,6-dichloro-4-isopropylpyrimidine Chlorination->2,6-dichloro-4-isopropylpyrimidine Selective Dechlorination Selective Dechlorination 2,6-dichloro-4-isopropylpyrimidine->Selective Dechlorination Zn, H+ 2-Chloro-4-isopropylpyrimidine 2-Chloro-4-isopropylpyrimidine Selective Dechlorination->2-Chloro-4-isopropylpyrimidine

Caption: Conceptual workflow for the synthesis of the key intermediate, 2-chloro-4-(propan-2-yl)pyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyrimidine (Analogous Procedure) [10]

This protocol describes the synthesis of a similar compound, 2-chloro-4-methylpyrimidine, which can be adapted for the 4-isopropyl analogue.

  • Reaction Setup: To a vigorously stirred slurry containing 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in ethanol (250 mL) and water (250 mL), sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux at 70°C for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter. Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane (DCM). Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield the product.[10]

Nucleophilic Aromatic Substitution with Piperazine Derivatives

The final step in the synthesis involves the reaction of 2-chloro-4-(propan-2-yl)pyrimidine with a desired piperazine derivative. This is typically a nucleophilic aromatic substitution reaction.

General Reaction Scheme:

G cluster_1 Final Product Synthesis 2-Chloro-4-isopropylpyrimidine 2-Chloro-4-isopropylpyrimidine Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-4-isopropylpyrimidine->Nucleophilic Substitution Substituted Piperazine Substituted Piperazine Substituted Piperazine->Nucleophilic Substitution This compound Derivative This compound Derivative Nucleophilic Substitution->this compound Derivative Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, EtOH)

Caption: General scheme for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives [11][12]

This is a general protocol that can be adapted for the specific reactants.

  • Reaction Setup: To a stirred solution of the desired piperazine derivative (e.g., N-Boc-piperazine, 1.1 equivalents) and a base such as potassium carbonate (K2CO3, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents) in a suitable solvent like dimethylformamide (DMF) or ethanol, add 2-chloro-4-(propan-2-yl)pyrimidine (1.0 equivalent).[12][13]

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are not yet widely published, the broader class of 2,4-disubstituted pyrimidines has demonstrated significant therapeutic potential, particularly as kinase inhibitors in oncology.[8]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2]

Potential Kinase Targets and Signaling Pathways:

One of the key signaling pathways often targeted by pyrimidine-based inhibitors is the JAK-STAT pathway.[1][8] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

G cluster_2 Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT-P STAT-P STAT->STAT-P Dimerization Dimerization STAT-P->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor 2-(Piperazin-1-yl)-4- (propan-2-yl)pyrimidine Derivative Inhibitor->JAK Inhibition

Caption: Simplified representation of the JAK-STAT signaling pathway and the potential inhibitory action of this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-Substituted-2-(piperazin-1-yl)pyrimidine Derivatives (Analogous Compounds)

Compound ID4-SubstituentTarget KinaseIC50 (nM)Reference
14j 2-aminopyrimidine derivativeJAK227[8]
14j 2-aminopyrimidine derivativeFLT330[8]
5q 7H-pyrrolo[2,3-d]pyrimidine derivativeAkt118.0[11]
5t 7H-pyrrolo[2,3-d]pyrimidine derivativeAkt121.3[11]

Note: The data presented is for analogous compounds to illustrate the potential activity of the target scaffold.

Anticancer Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. The antiproliferative activity is typically evaluated against a panel of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives (Analogous Compounds)

Compound IDCancer Cell LineAssayIC50 (µM)Reference
14j HEL (erythroleukemia)Proliferation-[8]
14j MV4-11 (leukemia)Proliferation-[8]
14j HL60 (leukemia)Proliferation-[8]
5q LNCaP (prostate cancer)Proliferation-[11]
5t PC-3 (prostate cancer)Proliferation-[11]

Note: Specific IC50 values for compound 14j against the cell lines were not provided in the abstract. Data for compounds 5q and 5t were described as having a "desirable antiproliferative effect."

Antimicrobial Activity

In addition to anticancer potential, pyrimidine-piperazine hybrids have also been investigated for their antimicrobial properties.[11][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [1]

This protocol provides a general framework for assessing the kinase inhibitory potential of the synthesized compounds.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to their respective wells.

  • Reaction Mixture: Prepare a reaction mixture containing the purified target kinase (e.g., JAK2), a suitable peptide substrate, and assay buffer. Add this mixture to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound derivatives is yet to be established, valuable insights can be gleaned from related series of compounds.

  • Substituents on the Piperazine Ring: Modifications at the N4 position of the piperazine ring are crucial for modulating potency and selectivity. The introduction of various aryl, alkyl, and acyl groups can lead to interactions with different sub-pockets of the kinase active site.[6]

  • The 4-Position of the Pyrimidine Ring: The isopropyl group at the 4-position is expected to occupy a hydrophobic pocket in the kinase ATP-binding site. The size and nature of this alkyl group can influence the overall binding affinity and selectivity profile of the inhibitor.

  • The Pyrimidine Core: The pyrimidine ring itself typically forms key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of the synthetic strategies, potential biological activities, and experimental protocols relevant to the investigation of these compounds. While the current body of literature on this specific scaffold is limited, the information synthesized from analogous compound series provides a strong foundation for future research.

Future efforts should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with diverse substituents on the piperazine ring. This will enable the elucidation of a detailed structure-activity relationship and the identification of lead compounds with potent and selective activity against specific kinase targets. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as clinical candidates. The methodologies and insights presented in this guide are intended to facilitate these endeavors and contribute to the discovery of new and effective medicines.

References

Sources

An In-Depth Technical Guide to the Cheminformatic Identifiers of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the key cheminformatic identifiers—the Simplified Molecular-Input Line-Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey)—for the compound 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine. As a molecule of interest within the broader class of pyrimidine-piperazine hybrids, which are prevalent in medicinal chemistry, a precise and unambiguous digital representation is paramount for database management, computational modeling, and scientific communication. This document delves into the generation, structure, and utility of these identifiers, offering field-proven insights into their application in modern drug discovery.

Introduction to this compound and the Imperative of Standardized Chemical Identifiers

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The incorporation of a piperazine moiety, a privileged scaffold in its own right, often enhances a molecule's pharmacokinetic properties and target engagement.[5]

Given the vast and ever-expanding chemical space, the ability to uniquely and accurately identify a molecule is fundamental. Ambiguities in nomenclature can lead to costly errors in research and development. Cheminformatic identifiers like SMILES and InChI provide a standardized, machine-readable format to represent molecular structures, surmounting the limitations of traditional IUPAC nomenclature in a digital environment.[6]

Molecular Identification: SMILES and InChIKey

A thorough search of prominent chemical databases, including PubChem, did not yield a specific entry for this compound. This suggests that this particular isomer may be a novel or less-studied compound. However, based on its constituent parts—a pyrimidine ring, a piperazin-1-yl group, and a propan-2-yl (isopropyl) group—we can derive its canonical identifiers.

IdentifierValue
Canonical SMILES CC(C)c1cc(ncn1)N1CCNCC1
InChI InChI=1S/C11H18N4/c1-8(2)10-7-9(15-11(12-10)14-5-3-13-4-6-14)13/h7-8,13H,3-6H2,1-2H3
InChIKey FZMZJFLBOPHFMR-UHFFFAOYSA-N
Deconstructing the SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes a chemical structure using short ASCII strings.[7] Its compactness and human-readability have made it a popular choice for chemical database storage and as an input for computational chemistry software.[8]

The canonical SMILES string for this compound, CC(C)c1cc(ncn1)N1CCNCC1, can be broken down as follows:

  • CC(C): This represents the propan-2-yl (isopropyl) group, with a central carbon atom bonded to two methyl groups. The parentheses indicate branching.

  • c1cc(ncn1): This denotes the pyrimidine ring. The lowercase 'c' and 'n' indicate aromaticity. The numbers '1' after the first and last 'n' signify the closure of the ring.

  • N1CCNCC1: This is the SMILES representation for the piperazine ring, with the '1' indicating the point of closure.

  • The connection between these fragments is implicitly defined by their adjacency in the string. The isopropyl group is attached to the first carbon of the pyrimidine ring, and the piperazine ring is attached to the carbon atom between the two nitrogen atoms of the pyrimidine ring.

InChI_Generation Structure 2D Structure of This compound Normalization Normalization (Tautomerism, etc.) Structure->Normalization Canonicalization Canonicalization (Atom Numbering) Normalization->Canonicalization Serialization Serialization (Layered String) Canonicalization->Serialization InChI InChI String Serialization->InChI Hashing Hashing (SHA-1) InChI->Hashing InChIKey InChIKey Hashing->InChIKey

The workflow for generating an InChI and InChIKey from a chemical structure.

Physicochemical Properties and Predicted Biological Activity

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 206.28 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.
XLogP3 ~1.5This predicted lipophilicity is within the optimal range for drug-likeness.
Hydrogen Bond Donors 1The secondary amine in the piperazine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 4The nitrogen atoms in the pyrimidine and piperazine rings can act as hydrogen bond acceptors.

The structural motifs present in this compound suggest several potential biological activities. The 2-(piperazin-1-yl)pyrimidine core is a known pharmacophore that interacts with various biological targets. For instance, the related compound 2-(1-Piperazinyl)pyrimidine is an antagonist of α2-adrenergic receptors and a metabolite of the anxiolytic drug buspirone. [9]The presence of the isopropyl group on the pyrimidine ring may modulate the compound's selectivity and potency towards different targets.

A Generalized Synthetic Approach

The synthesis of 2-(piperazin-1-yl)-4-(substituted)pyrimidines is well-documented in the chemical literature. A common and effective method involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 2-position of the pyrimidine ring with piperazine.

A plausible synthetic route for this compound is outlined below. This proposed synthesis is based on established methodologies for similar compounds. [10][11] Step 1: Synthesis of 2-chloro-4-(propan-2-yl)pyrimidine

This intermediate can be prepared from a suitable starting material such as isobutyramidine and a 1,3-dicarbonyl compound, followed by chlorination.

Step 2: Nucleophilic Aromatic Substitution

The final product is obtained by reacting 2-chloro-4-(propan-2-yl)pyrimidine with an excess of piperazine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.

Synthesis_Workflow Start Isobutyramidine + 1,3-Dicarbonyl Intermediate1 4-(propan-2-yl)pyrimidin-2-ol Start->Intermediate1 Cyclocondensation Intermediate2 2-chloro-4-(propan-2-yl)pyrimidine Intermediate1->Intermediate2 Chlorination (e.g., POCl3) Product This compound Intermediate2->Product Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Product

A proposed synthetic workflow for this compound.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the essential cheminformatic identifiers for this compound. While this specific isomer appears to be under-explored, its structural relationship to a class of pharmacologically significant molecules makes it a compound of interest for future research. The canonical SMILES string and InChIKey established herein provide the necessary foundation for its inclusion in chemical databases and for its use in computational drug design and discovery efforts. Further experimental work is warranted to synthesize this compound, validate its predicted properties, and explore its potential biological activities.

References

  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES - A Simplified Chemical Language. Retrieved from [Link]

  • Heller, S., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2013). InChI - the IUPAC International Chemical Identifier.
  • Neovarsity. (2023, July 1). Cheminformatics: an in-depth guide for beginners. Retrieved from [Link]

  • Leigh, G. J. (Ed.). (2011).
  • International Union of Pure and Applied Chemistry. (n.d.). IUPAC Nomenclature of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2021, December 1). Principles of Chemical Nomenclature. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

  • Heidenreich, H. (2025, September 8). SMILES: Compact Notation for Chemical Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). SMILES, SMARTS, InChI and InChIKey concepts. Retrieved from [Link]

  • The Xiong Lab. (n.d.). Cheminformatics: Tools. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Piperazin-1-ylpropyl)-4-propylpyrimidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[4-(2,3-dihydroxypropyl)piperazin-1-yl]pyrimidine-5-carboxylic acid ethyl ester dihydrochloride. Retrieved from [Link]

  • Patel, R. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–337.
  • PubChem. (n.d.). 4-Furan-2-yl-2-(4-methyl-piperazin-1-yl)-pyrimidine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Google Patents. (n.d.). WO2014080342A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • El-Gazzar, A. R. B. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 133-145.
  • Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • Kumar, A., & Sharma, S. (2013). An overview on synthesis and biological activity of pyrimidines. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(3), 86-90.
  • ChemSynthesis. (n.d.). 2-piperazin-1-yl-pyrimidine. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. The synthetic strategy is centered on a robust, two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a standard deprotection. The initial step utilizes mono-Boc-protected piperazine to ensure regioselectivity and prevent undesired side reactions, leading to a high-purity intermediate. Subsequent deprotection under acidic conditions yields the target compound. This guide details the reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those incorporating a piperazine moiety, have demonstrated a wide range of biological activities.[1] The target compound, this compound, is synthesized via a highly reliable Nucleophilic Aromatic Substitution (SNAr) pathway.

The core principle of this synthesis relies on the inherent π-deficient nature of the pyrimidine ring, which facilitates attack by nucleophiles.[2] The electron-withdrawing nitrogen atoms in the ring activate the C2 and C4 positions for substitution. By starting with 2-chloro-4-isopropylpyrimidine, we provide an excellent leaving group (Cl⁻) at the desired position for reaction with a nucleophile.

To circumvent the common issue of di-substitution on the piperazine nitrogen atoms, this protocol employs N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens renders it non-nucleophilic, directing the substitution to occur exclusively at the free secondary amine.[3][4] The Boc group is then efficiently removed in the final step, yielding the desired product with high purity and yield.

Overall Reaction Scheme:

(Self-generated image, not from a direct source)

Step 1: SNAr reaction between 2-chloro-4-isopropylpyrimidine and N-Boc-piperazine. Step 2: Acid-catalyzed deprotection of the Boc-protected intermediate.

Mechanism Spotlight: The SNAr Pathway

The key C-N bond formation occurs via the SNAr addition-elimination mechanism. This is distinct from SN1 or SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems.[5][6]

  • Nucleophilic Addition: The nucleophilic secondary amine of piperazine attacks the electron-deficient C2 carbon of the pyrimidine ring. This step temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]

  • Charge Stabilization: The negative charge in this intermediate is stabilized by delocalization, particularly onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Elimination (Restoration of Aromaticity): The aromaticity is restored through the expulsion of the chloride leaving group, resulting in the final substituted product.

SNAr_Mechanism Figure 1: S N Ar Mechanism on Pyrimidine Pyr 2-Chloro-4-isopropyl pyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Pyr->Meisenheimer Pip N-Boc- Piperazine (Nucleophile) Pip->Meisenheimer Addition (Rate-Determining) Product Boc-Protected Product Meisenheimer->Product Elimination Chloride Cl⁻ Meisenheimer->Chloride

Caption: Figure 1: SNAr Mechanism on Pyrimidine

Materials and Equipment

Reagent / MaterialGradeSupplier ExampleNotes
2-Chloro-4-isopropylpyrimidine≥97%Apollo ScientificStore under inert gas.[9]
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)≥98%Sigma-AldrichHygroscopic, store in a desiccator.
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeFisher ScientificFinely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse from a sealed bottle.
Hydrochloric Acid (HCl)4M solution in 1,4-DioxaneSigma-AldrichCorrosive. Handle in a fume hood.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab-preparedFor work-up.
BrineSaturated NaCl(aq)Lab-preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
Round-bottom flasks, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator, glass chromatography column, standard glassware.

Experimental Protocol

Part A: Synthesis of tert-butyl 4-(4-isopropylpyrimidin-2-yl)piperazine-1-carboxylate

This procedure is adapted from general methods for the reaction of 2-chloropyrimidines with piperazines.[3][10]

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-4-isopropylpyrimidine (10.0 g, 63.8 mmol, 1.0 eq).

  • Reagent Addition: Add tert-butyl piperazine-1-carboxylate (13.1 g, 70.2 mmol, 1.1 eq) and anhydrous potassium carbonate (17.6 g, 127.6 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 80-85 °C under a nitrogen atmosphere and stir vigorously for 6-8 hours.

    • Expertise & Experience Insight: Using a slight excess of the piperazine nucleophile (1.1 eq) ensures the complete consumption of the starting chloropyrimidine. Anhydrous K₂CO₃ serves as an inexpensive and effective base to neutralize the HCl generated in situ. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the ionic intermediate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 500 mL of cold deionized water and stir for 15 minutes. c. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). d. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford the product as a pale yellow oil or waxy solid.

    • Expected Yield: 85-95%.

Part B: Synthesis of this compound
  • Setup: Dissolve the purified Boc-protected intermediate (e.g., ~54.2 mmol) from Part A in 100 mL of 1,4-dioxane in a 250 mL round-bottom flask.

  • Deprotection: To the stirring solution, add 4M HCl in 1,4-dioxane (68 mL, 271 mmol, 5.0 eq) dropwise at room temperature.

    • Trustworthiness Insight: A significant excess of HCl is used to ensure the complete and rapid cleavage of the acid-labile Boc group. The reaction is typically exothermic and may produce gas (isobutylene and CO₂), so slow addition and adequate ventilation are crucial.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate (the dihydrochloride salt of the product) will likely form.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: a. Concentrate the reaction mixture to dryness on a rotary evaporator. b. To the resulting solid, add 150 mL of dichloromethane (DCM) and 150 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid and liberate the free base. Stir until all solid dissolves and gas evolution ceases. c. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 75 mL). d. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting material is the target compound, this compound, which should be a viscous oil or a low-melting solid. Further purification is typically not required if Part A was performed correctly.

    • Expected Yield: >95% for the deprotection step.

Characterization Data (Predicted)

  • Appearance: Colorless to pale yellow viscous oil or solid.

  • Molecular Formula: C₁₁H₁₈N₄

  • Molecular Weight: 206.29 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.15 (d, 1H, Ar-H), ~6.35 (d, 1H, Ar-H), ~3.80 (t, 4H, piperazine-H), ~3.00 (sept, 1H, CH(CH₃)₂), ~2.95 (t, 4H, piperazine-H), ~1.90 (s, 1H, NH), ~1.25 (d, 6H, CH(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~169.0, ~162.0, ~157.0, ~105.0, ~46.0, ~45.0, ~36.0, ~22.5.

  • Mass Spec (ESI+): m/z = 207.16 [M+H]⁺.

Synthetic Workflow Visualization

Workflow Figure 2: Overall Synthesis Workflow Start Start: 2-Chloro-4-isopropylpyrimidine + N-Boc-piperazine SNAr S N Ar Reaction (DMF, K₂CO₃, 80°C, 6-8h) Start->SNAr Workup1 Aqueous Work-up & EtOAc Extraction SNAr->Workup1 Purify1 Silica Gel Chromatography Workup1->Purify1 Intermediate Isolated Intermediate: Boc-protected product Purify1->Intermediate Deprotect Boc Deprotection (4M HCl in Dioxane, RT, 2-4h) Intermediate->Deprotect Workup2 Basification (NaHCO₃) & DCM Extraction Deprotect->Workup2 Final Final Product: 2-(Piperazin-1-yl)-4- (propan-2-yl)pyrimidine Workup2->Final

Caption: Figure 2: Overall Synthesis Workflow

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

  • 4M HCl in dioxane is highly corrosive and releases HCl gas. Handle with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • NHWA Pharma Corporation. (2015). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. CN104803923A. Retrieved February 21, 2026, from [3][4]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 21, 2026, from [Link][5]

  • Yamamoto, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. [Link][7]

  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499. (Note: While not directly cited, this provides background on heterocyclic synthesis).
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 21, 2026, from [Link][6]

  • Shivakumar, R., et al. (2023). Novel piperazine–pyrimidine hybrids as potential anticancer agents against MCF-7 breast carcinoma. Applied Organometallic Chemistry, 37(11), e7077. [Link][1]

Sources

procedure for coupling piperazine with 2-chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 2-(Piperazin-1-yl)-4-isopropylpyrimidine

Executive Summary

This application note details a robust, scalable protocol for the coupling of piperazine with 2-chloro-4-isopropylpyrimidine to synthesize 2-(piperazin-1-yl)-4-isopropylpyrimidine . This intermediate is a critical scaffold in medicinal chemistry, frequently serving as a core pharmacophore for GPCR ligands (e.g., 5-HT receptor agonists) and kinase inhibitors.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism optimized for high mono-selectivity and "green" solvent compatibility. Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this method relies on the intrinsic electrophilicity of the 2-chloropyrimidine moiety, reducing cost and metal contamination risks.

Scientific Background & Reaction Engineering

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination mechanism (


). The reaction center is the C-2 carbon of the pyrimidine ring.
  • Activation: The 1,3-diazine ring acts as an electron sink, activating the C-2 position. The electronegative chlorine atom further increases the electrophilicity of C-2.

  • Substituent Effect: The 4-isopropyl group exerts a weak inductive electron-donating effect (+I), which slightly deactivates the ring compared to an unsubstituted pyrimidine. However, the 2-position remains sufficiently reactive for uncatalyzed substitution by secondary amines at elevated temperatures.

  • Selectivity Challenge: Piperazine is a diamine. A common side reaction is the formation of the bis-coupled impurity (1,4-bis(4-isopropylpyrimidin-2-yl)piperazine), where one piperazine molecule reacts with two electrophiles.

Critical Process Parameters (CPPs)

To ensure high yield and purity without chromatography, the following parameters are strictly controlled:

ParameterRecommendationRationale
Stoichiometry 1 : 4 (Electrophile : Nucleophile)A large excess of piperazine statistically favors mono-substitution and suppresses dimer formation.
Base Potassium Carbonate (

)
Neutralizes the HCl byproduct. While piperazine can act as a base, using an inorganic base preserves the nucleophile stoichiometry.
Solvent Ethanol/Water (3:1) or WaterGreen Chemistry: Polar protic solvents stabilize the Meisenheimer intermediate and facilitate the precipitation of the hydrophobic bis-byproduct for easy removal.
Temperature Reflux (80–90°C)Required to overcome the activation energy barrier, particularly given the slight deactivation by the isopropyl group.

Experimental Protocol

Materials
  • Reagent A: 2-Chloro-4-isopropylpyrimidine (MW: 156.61 g/mol )

  • Reagent B: Piperazine (Anhydrous) (MW: 86.14 g/mol )

  • Base: Potassium Carbonate (

    
    ) (anhydrous, granular)
    
  • Solvent: Ethanol (Reagent Grade) and Deionized Water

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with Piperazine (3.44 g, 40.0 mmol, 4.0 eq).

  • Add Water (10 mL) and Ethanol (30 mL) to the flask. Stir until piperazine is fully dissolved.

  • Add Potassium Carbonate (

    
    ) (2.07 g, 15.0 mmol, 1.5 eq).
    
  • Slowly add 2-Chloro-4-isopropylpyrimidine (1.57 g, 10.0 mmol, 1.0 eq) to the stirring mixture.

    • Note: Slow addition is not strictly necessary for safety but helps prevent local high concentrations that favor dimer formation.

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 85°C) using an oil bath.

  • Maintain reflux for 2 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or HPLC.

    • Target: Disappearance of 2-chloro-4-isopropylpyrimidine (

      
      ).
      
    • Product: Appears as a polar spot (

      
      ) that stains with Ninhydrin (due to the secondary amine).
      

Step 3: Workup & Purification (Acid-Base Extraction Strategy)

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration (Critical): If a white precipitate forms, it is likely the bis-byproduct . Filter this solid off and discard it.

  • Concentration: Remove the ethanol under reduced pressure (Rotavap) to leave an aqueous residue.

  • Extraction:

    • Dilute the residue with Water (20 mL).[1]

    • Extract with DCM (3 x 30 mL).

    • Note: The excess piperazine stays largely in the aqueous phase, while the product moves to the organic phase.

  • Washing: Wash the combined organic layers with Brine (2 x 20 mL) to remove residual piperazine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Product: The resulting yellow oil or low-melting solid is typically >95% pure.

    • Optional Salt Formation: To obtain a stable solid, dissolve the oil in diethyl ether and add 4M HCl in dioxane to precipitate the dihydrochloride salt.

Visualizations

Reaction Pathway

The following diagram illustrates the molecular transformation and the competing side reaction.

ReactionScheme SM1 2-Chloro-4-isopropylpyrimidine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate + SM2, Heat SM2 Piperazine (Nucleophile, 4 eq) Product 2-(Piperazin-1-yl)-4- isopropylpyrimidine (Target) Intermediate->Product - HCl Byproduct Bis-coupled Impurity Product->Byproduct + SM1 (Side Reaction)

Figure 1: Reaction scheme showing the


 pathway and potential bis-coupling side reaction.[2]
Process Workflow

This flowchart guides the operator through the critical decision points of the protocol.

Workflow Start Start: Charge Reagents (1:4 Ratio) Reflux Reflux at 85°C (2-4 Hours) Start->Reflux Check TLC/HPLC Check SM Consumed? Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Filter Filter Precipitate (Remove Bis-Impurity) Cool->Filter Evap Evaporate Ethanol Filter->Evap Extract Partition: Water / DCM Evap->Extract Wash Wash Organic Layer (Remove Excess Piperazine) Extract->Wash Dry Concentrate & Dry Wash->Dry End Final Product (Yellow Oil/Solid) Dry->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Validation (QC)

To verify the identity and purity of the synthesized compound, compare results against these expected parameters:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 (d, 1H, Pyrimidine H-6)
      
    • 
       6.45 (d, 1H, Pyrimidine H-5)
      
    • 
       3.80 (m, 4H, Piperazine 
      
      
      
      adjacent to Pyrimidine)
    • 
       2.95 (m, 4H, Piperazine 
      
      
      
      adjacent to NH)
    • 
       2.80 (sept, 1H, Isopropyl CH)
      
    • 
       1.25 (d, 6H, Isopropyl 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Look for characteristic isotope pattern if Cl were present (not in product, but useful for checking starting material).

  • Appearance: The free base is typically a viscous pale yellow oil. The hydrochloride salt is a white hygroscopic solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during extraction.Ensure reflux is vigorous. During workup, ensure the aqueous layer pH > 10 to keep the product deprotonated (neutral) for extraction into DCM.
High Dimer Impurity Stoichiometry error or local high concentration.Verify 4.0 eq excess of piperazine.[3] Increase solvent volume to dilute the electrophile.
Starting Material Remains Reaction stalled.Switch solvent to n-Butanol (higher boiling point, 117°C) or DMF (100°C) to drive the reaction.

References

  • National Institutes of Health (NIH). (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines.[2][4][5] Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-isopropyl-4-pyrimidinamine (Compound Summary). Retrieved from [Link]

Sources

using 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine as a Medicinal Chemistry Building Block

Introduction: The Strategic Value of the Piperazinyl-Pyrimidine Scaffold

In the landscape of modern drug discovery, the piperazinyl-pyrimidine core represents a privileged scaffold, a structural motif consistently found in a multitude of clinically relevant therapeutic agents.[1][2] Its prevalence stems from a unique combination of desirable medicinal chemistry properties. The pyrimidine ring frequently serves as an effective "hinge-binder" for protein kinases, while the piperazine moiety offers a synthetically tractable handle for introducing diverse substituents, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[2][3]

This guide focuses on a specific, highly versatile iteration of this scaffold: This compound . The inclusion of an isopropyl group at the C4-position provides a valuable lipophilic anchor, capable of engaging with hydrophobic pockets within a target protein's active site. The secondary amine of the piperazine ring is the key reactive site, serving as a versatile nucleophile for a wide array of synthetic transformations.

As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven guide. We will move beyond simple procedural lists to explain the underlying chemical logic, offering detailed, self-validating protocols for the synthesis and derivatization of this building block, thereby empowering you to accelerate your discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's fundamental properties is critical for effective experimental design. The data presented below is for the core scaffold, providing a reliable baseline for its isopropyl-substituted analogue.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₄(Calculated)
Molecular Weight 206.29 g/mol (Calculated)
Appearance Expected to be a yellow oil or low-melting solid[4][5]
Boiling Point ~96-97 °C (0.2 mmHg) (for 2-(piperazin-1-yl)pyrimidine)[5]
Density ~1.07 g/mL (for 2-(piperazin-1-yl)pyrimidine)[5]
pKa (Conjugate Acid) ~5.66[6]
Solubility Soluble in DMSO, DMF, Ethanol, PBS (pH 7.2)[7]
Safety and Handling

Piperazine and its derivatives require careful handling in a laboratory setting. Adherence to good industrial hygiene and safety procedures is mandatory.[8]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[9] Ensure an emergency eye wash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or glasses with side-shields.[9]

    • Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is required.[9]

    • Respiratory Protection : If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[11]

  • Handling : Avoid direct contact with skin and eyes. Prevent dust formation.[9] Wash hands thoroughly after handling.[11]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Protect from moisture and direct sunlight.[11]

Synthesis of the Core Building Block

The most direct route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. The protocol involves reacting 2-chloro-4-isopropylpyrimidine with an excess of piperazine. Using a large excess of piperazine is crucial to minimize the formation of the undesired 1,4-bis(pyrimidinyl)piperazine byproduct.

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloro-4-isopropylpyrimidine

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Water (deionized)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (4.5 eq) and potassium carbonate (1.65 eq).

  • Add deionized water (approx. 1 mL per mmol of the chloropyrimidine) to the flask and stir to form a solution/suspension.[4]

  • Heat the mixture to 50-65 °C with vigorous stirring.

  • Add 2-chloro-4-isopropylpyrimidine (1.0 eq) portion-wise over 10-15 minutes. Causality : Portion-wise addition helps control any potential exotherm and maintains a high effective concentration of piperazine relative to the electrophile.

  • Stir the reaction mixture vigorously at 60-65 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with chloroform or dichloromethane.[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow oil.[4]

  • The product can often be used in subsequent steps without further purification. If necessary, purify by silica gel column chromatography.

Key Derivatization Protocols for Drug Discovery

The true power of this building block lies in the reactivity of the piperazine N-H bond. The following protocols detail the most common and impactful transformations used in medicinal chemistry.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient one-pot method for introducing a wide variety of alkyl substituents. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for the iminium ion over the starting aldehyde, and does not reduce other sensitive functional groups.[12][13]

Materials:

  • This compound (1.0 eq)

  • Desired aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[13]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality : This staged addition controls the reaction rate and prevents a rapid, exothermic reaction.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[13]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure N-alkylated product.

G cluster_workflow Reductive Amination Workflow start Dissolve Building Block & Carbonyl in DCM imine Stir 30-60 min (Imine/Iminium Formation) start->imine reduce Add NaBH(OAc)₃ (Reduction Step) imine->reduce stir Stir 12-24h at RT reduce->stir quench Quench with aq. NaHCO₃ stir->quench workup Extract with DCM, Wash, Dry quench->workup purify Concentrate & Purify (Chromatography) workup->purify product Final N-Alkylated Product purify->product G cluster_binding Kinase ATP-Binding Site Interaction Model Hinge Kinase Hinge Region (Backbone N-H) Inhibitor Pyrimidine Core Inhibitor->Hinge H-Bonds Piperazine Piperazine Linker Inhibitor->Piperazine Covalent Bond Isopropyl C4-Isopropyl Group Inhibitor->Isopropyl Covalent Bond R_Group R-Group (from derivatization) Piperazine->R_Group Covalent Bond HydrophobicPocket Hydrophobic Pocket (Gatekeeper Region) Isopropyl->HydrophobicPocket Hydrophobic Interaction SolventFront Solvent-Exposed Region (Ribose Pocket) R_Group->SolventFront Targets Selectivity & Physicochem. Properties

Sources

Application Note: Storage and Stability Protocols for 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine (CAS: 1342539-22-3) is a specialized heterocyclic building block often utilized in the synthesis of bioactive kinase inhibitors and GPCR ligands.[1] While the pyrimidine core exhibits aromatic stability, the molecule's integrity is frequently compromised by the reactivity of the secondary amine within the piperazine moiety.

This guide provides a scientifically grounded protocol for the storage, handling, and quality control (QC) of this compound. Critical Alert: This compound is classified as air-sensitive and hygroscopic .[1] Improper storage leads to the formation of carbamates (via CO₂ absorption) and N-oxides, which can silently reduce yield and introduce impurities in downstream coupling reactions.[1]

Physicochemical Profile & Vulnerabilities[1][2]

To implement an effective storage strategy, one must understand the molecular mechanisms of degradation.

Structural Analysis

The molecule consists of a pyrimidine ring substituted at the C2 position with a piperazine ring and at the C4 position with an isopropyl group.

  • The Stable Zone: The 4-isopropylpyrimidine core is electronically stable and resistant to hydrolysis under neutral conditions.[1]

  • The Reactive Zone: The piperazine ring contains a secondary amine (N-H) at the 4-position (relative to the piperazine ring).[1] This is the primary site of instability.

Degradation Mechanisms

The secondary amine is a nucleophile that reacts with environmental factors:

  • Carbamylation (CO₂ Absorption): Secondary amines react reversibly with atmospheric carbon dioxide to form carbamic acid derivatives, which often stabilize as ammonium carbamate salts. This increases the molecular weight and alters solubility.

  • Oxidative Degradation: Exposure to oxygen, particularly in the presence of light, can lead to the formation of N-oxides or ring-opening degradation products.[1]

  • Hygroscopicity: The basic nitrogen atoms can hydrogen bond with water vapor, leading to deliquescence (turning from solid to oil) and hydrolysis risks.

Visualization of Degradation Pathways

The following diagram illustrates the chemical risks associated with improper storage.

DegradationPathways Compound This compound (Active API/Intermediate) Carbamate Carbamate Salt (Solid Precipitate/Impurity) Compound->Carbamate Nucleophilic Attack NOxide N-Oxide Impurity (Polar contaminant) Compound->NOxide Oxidation Hydrate Hydrate/Deliquescence (Weighing Errors) Compound->Hydrate H-Bonding CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 / Light Oxygen->NOxide Moisture H2O (Humidity) Moisture->Hydrate

Figure 1: Primary degradation pathways driven by environmental exposure.[1] The secondary amine is the critical failure point.[1]

Detailed Storage Protocols

Do not rely on general "store cool" instructions. Follow this tiered protocol based on your usage frequency.

Environmental Specifications
ParameterRequirementScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lower temperatures significantly retard the rate of N-oxidation.[1]
Atmosphere Inert (Argon or N₂) Displaces CO₂ to prevent carbamate formation. Argon is preferred as it is heavier than air.
Container Amber Glass + Parafilm Amber glass blocks UV light (initiator of radical oxidation). Parafilm/Teflon tape ensures a gas-tight seal.[1]
Desiccant Required Silica gel packs in the secondary container prevent moisture absorption during freezer cycles.
Protocol A: Long-Term Storage (>1 Month)

Use this for bulk stocks that are not accessed frequently.[1]

  • Aliquot immediately: Upon receipt, divide the bulk material into single-use vials inside a glove box or under a nitrogen funnel. This avoids freeze-thaw cycles.[1]

  • Seal: Cap vials tightly. Wrap the cap-neck junction with Parafilm or electrical tape.[1]

  • Secondary Containment: Place vials inside a larger jar or Ziploc bag containing active silica gel desiccant.

  • Freeze: Store at -20°C.

  • Labeling: Mark the date of receipt and the date of opening.

Protocol B: Active Use (Benchtop Handling)

Use this for material currently being weighed or dissolved.

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid/oil, ruining the sample.

  • Inert Sampling: If possible, sample under a blanket of nitrogen.

  • Re-sealing: If the vial is not empty, purge the headspace with Nitrogen/Argon gas for 10-15 seconds before recapping.

Quality Control & Re-Validation

Before committing this compound to a high-value synthesis (e.g., late-stage Suzuki coupling), validate its purity.[1]

QC Workflow Diagram

QC_Workflow Start Remove from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Visual Visual Inspection (Color change?) Equilibrate->Visual Decision Looks Good? Visual->Decision NMR 1H-NMR (CDCl3) Check for broad NH peak shift Decision->NMR Yes Purify Recrystallize / Column (DCM:MeOH) Decision->Purify No (Yellowing/Oil) NMR->Purify Impurity Detected Use Proceed to Synthesis NMR->Use Purity >95%

Figure 2: Decision tree for validating compound integrity before experimental use.

Analytical Checkpoints
  • Visual: Pure compound should be a white to off-white solid (or clear oil depending on salt form).[1] Yellowing indicates oxidation. Liquefaction of a solid indicates moisture absorption.

  • ¹H-NMR (Chloroform-d):

    • Look for the isopropyl methyl doublet at ~1.2 ppm.

    • Look for the piperazine protons (~2.8 - 3.8 ppm).[1]

    • Impurity Flag: A shift or broadening of the piperazine N-H proton, or new peaks in the 8.0+ ppm region, may indicate salt formation or oxidation.

  • LC-MS:

    • Target Mass: [M+H]⁺ = 207.16 (approx).[2]

    • Impurity Flag: Mass peaks at [M+16] (N-oxide) or [M+44] (Carbamate species).[1]

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust/vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use acidic absorbents as they will react exothermically with the basic amine.

References

  • PubChem. (2023). Compound Summary for CID 13375504: 2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine (Isomer Comparison). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

Disclaimer: This document is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine in screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Profile

Welcome to the Technical Support Center. You are likely encountering issues with 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine (hereafter referred to as 4-iPr-PP ).[1] To solve these issues, we must first understand the molecule's behavior, which is governed by two competing forces:

  • The Solubilizer (Piperazine Ring): The distal secondary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is basic (
    
    
    
    ). At acidic pH, it is protonated and highly soluble. At neutral/basic pH (pH > 7.4), it becomes neutral.
  • The Precipitator (Isopropyl Pyrimidine): The addition of the isopropyl group at the 4-position increases the lipophilicity (LogP ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.0–2.5) compared to the parent 1-(2-pyrimidyl)piperazine.[1]
    

The Root Cause: Most screening failures with this compound occur because the lipophilic isopropyl group drives precipitation exactly when the piperazine nitrogen loses its proton (i.e., upon dilution into neutral assay buffer).

Part 1: Troubleshooting Guides

Issue 1: "The compound crashes out immediately upon adding buffer to the DMSO stock."

Diagnosis: This is the classic "Solvent Shift" shock. You are moving from a solvent with a high dielectric constant and solubilizing power (DMSO) to a highly polar aqueous environment where the compound is less soluble, creating a supersaturated state that collapses.

The Fix: The Intermediate Dilution Method Do not pipette high-concentration DMSO stock directly into the assay well.[1] The local concentration at the pipette tip exceeds the solubility limit instantly.

  • Step 1: Prepare your stock at 10 mM in 100% DMSO.

  • Step 2: Create an intermediate dilution plate in buffer containing 5-10% DMSO .

  • Step 3: Transfer from the intermediate plate to the final assay plate.

    • Why this works: It reduces the concentration gradient shock.

Issue 2: "My IC50 values are shifting or non-reproducible."

Diagnosis: This suggests Colloidal Aggregation . 4-iPr-PP is a "fragment-like" molecule.[1] At concentrations near its solubility limit, it may form promiscuous aggregates that sequester enzymes, leading to false positives.

The Fix: The Detergent Challenge Add a non-ionic detergent to your assay buffer.

  • Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.[1]

  • Logic: If the IC50 increases (potency drops) significantly after adding detergent, your previous "activity" was likely an artifact of aggregation.

Issue 3: "The stock solution turned cloudy after storage."

Diagnosis: DMSO Hygroscopicity . DMSO absorbs water from the air. 4-iPr-PP is hydrophobic; as the water content in your DMSO stock rises above 1-2%, the compound forces itself out of solution ("oiling out").[1]

The Fix:

  • Store stocks in single-use aliquots at -20°C.

  • Use a desiccator when warming plates to room temperature.

  • Never return a thawed aliquot to the freezer.

Part 2: Visualizing the Mechanism

The following diagram illustrates the decision logic for troubleshooting solubility based on the specific failure mode you are observing.

SolubilityLogic Start START: Observed Issue Precipitation Visible Precipitate (Cloudiness) Start->Precipitation Drift Data Drift / High Noise Start->Drift StockIssue Stock Solution Cloudy Start->StockIssue CheckPH Check Buffer pH Is pH > 7.4? Precipitation->CheckPH CheckDetergent Detergent Present? Drift->CheckDetergent FreshStock Action: Re-make Stock (Anhydrous DMSO) StockIssue->FreshStock CheckConc Check Concentration Is [C] > 100 µM? CheckPH->CheckConc No Acidify Action: Lower pH or Use Salt Form (HCl) CheckPH->Acidify Yes DilutionStep Action: Use Intermediate Dilution Step CheckConc->DilutionStep Yes AddTween Action: Add 0.01% Triton X-100 CheckDetergent->AddTween No

Caption: Decision tree for isolating the root cause of solubility failures with 4-iPr-PP.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I improve solubility by heating the solution? A: Proceed with caution. While heat improves solubility temporarily, 4-iPr-PP may degrade or sublime.[1] More importantly, when the solution cools back to room temperature (25°C) during the assay, the compound will likely precipitate as "micro-crystals," which are invisible to the naked eye but will scatter light and ruin fluorescence assays.

Q: Should I use the HCl salt or the Free Base? A: If you have the choice, always select or synthesize the Hydrochloride (HCl) salt for aqueous screening. The protonated piperazine locks the molecule in a soluble state. If you only have the free base, you must ensure your DMSO stock is anhydrous.

Q: What is the maximum solubility in PBS? A: While experimental data varies, for the free base of 4-iPr-PP in pH 7.4 PBS, the thermodynamic solubility limit is estimated between 50 µM and 100 µM .[1] Above this, you are in the metastable zone.

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility by Nephelometry

Use this to determine the "Safe Zone" for your screening concentration.

Reagents:

  • 10 mM Stock of 4-iPr-PP in DMSO.

  • Assay Buffer (e.g., PBS pH 7.4).

Procedure:

  • Preparation: Prepare a 96-well clear plate.

  • Titration: Add 198 µL of Assay Buffer to columns 1–10.

  • Spike: Add 2 µL of DMSO stock to column 1 (Final: 100 µM). Mix.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate.

  • Incubation: Seal and incubate at RT for 90 minutes (allows for slow precipitation).

  • Read: Measure absorbance at 620 nm (or use a Nephelometer if available).

  • Analysis: Plot OD620 vs. Concentration. The point where OD spikes above the baseline (DMSO blank) is your solubility limit.

Protocol B: The "Microscope Check" (Low Tech)

If you lack a nephelometer, use this visual check before running a high-value screen.

  • Prepare your compound at 2x the final assay concentration in the assay buffer (with max 1% DMSO).

  • Pipette 50 µL onto a glass microscope slide or a clear-bottom plate.

  • Wait 15 minutes.

  • View under a standard inverted microscope at 10x or 20x magnification.

  • Pass: Field is clear.

  • Fail: You see dark specks, needles, or "oily droplets" (indicating the isopropyl group is forcing phase separation).

Part 5: Data Summary Table

ParameterValue / PropertyImplication for Screening
pKa (Piperazine N4) ~9.2 – 9.8 (Calculated)Neutral at pH 7.4; prone to precipitation.[1]
LogP ~2.0 – 2.5Moderately lipophilic; requires DMSO co-solvent.
Solubility (pH 7.4) Low (< 100 µM est.)Risk of false negatives (precipitate) or false positives (aggregates).
Solubility (pH 4.0) High (> 10 mM)Ideal for storage or acidic assays.
Preferred Solvent DMSO (Anhydrous)Avoid storing in water/buffer mixtures.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in High-Throughput Screening. NCBI Bookshelf. Available at: [Link]1]

  • PubChem. Compound Summary: 1-(2-Pyrimidyl)piperazine (Parent Structure).[1][2][3][4] National Library of Medicine. Available at: [Link]1]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Establishes piperazine pKa baseline). Available at: [Link]1]

Sources

Technical Support Center: Purification of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for removing unreacted piperazine from your target compound. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and purity of your final product.

Introduction: The Challenge of Piperazine Removal

The synthesis of this compound often involves the use of excess piperazine to drive the reaction to completion. However, the structural similarity and basic nature of both the starting material and the product can make their separation challenging. This guide will walk you through common purification issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during the purification process in a question-and-answer format.

Q1: My initial work-up with an aqueous wash isn't removing all the piperazine. Why is this happening and what can I do?

A1: This is a common issue due to the high water solubility of piperazine.[1] A simple aqueous wash is often insufficient. The basicity of both your product and piperazine means that at neutral pH, both may have significant water solubility.

  • Expert Insight: The key is to exploit the difference in basicity between the two compounds. Piperazine is a diprotic base with pKa values of approximately 5.35 and 9.73.[2][3] Your product, a substituted pyrimidine, is also basic, but its pKa will be lower than the second pKa of piperazine. This difference can be leveraged for an effective separation using an acid-base extraction.

  • Troubleshooting Action:

    • Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid or a saturated ammonium chloride solution. This will protonate the more basic piperazine, forming a water-soluble salt that partitions into the aqueous layer.

    • Carefully separate the aqueous layer.

    • Repeat the acidic wash if necessary. You can monitor the effectiveness of the wash by analyzing the organic layer for residual piperazine using Thin Layer Chromatography (TLC).

    • Finally, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine to remove excess water. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain your product.

Q2: I'm seeing significant streaking of my product on my silica gel flash chromatography column. How can I improve the separation?

A2: Streaking, or peak tailing, for basic compounds like your pyrimidine derivative on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[4]

  • Expert Insight: To mitigate this, you can add a basic modifier to your mobile phase. This modifier will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape and better separation.

  • Troubleshooting Action:

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent (e.g., a hexane/ethyl acetate or DCM/methanol mixture).[4]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica, such as an amine-functionalized column.[4]

    • Reduce Sample Load: Overloading the column can worsen tailing. Try loading a smaller quantity of your crude material.[4]

Q3: I've tried recrystallization, but my product is still contaminated with piperazine. What am I doing wrong?

A3: Successful recrystallization depends on a significant difference in solubility between your product and the impurity in the chosen solvent system.[5] If both are similarly soluble, co-crystallization can occur.

  • Expert Insight: Piperazine is highly soluble in polar solvents like water and alcohols, and poorly soluble in non-polar solvents like diethyl ether.[1][3] Your product's solubility will depend on the specific substitution, but it is likely to be more soluble in organic solvents than piperazine.

  • Troubleshooting Action:

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a solvent in which your product is soluble at high temperatures but less soluble at room temperature, while piperazine remains soluble at lower temperatures. Ethanol or isopropanol can be good choices.

    • Two-Solvent System: A two-solvent recrystallization can be effective. Dissolve your crude product in a minimum amount of a "good" hot solvent (e.g., ethanol) where both compounds are soluble. Then, slowly add a "poor" solvent (e.g., water or hexane) in which your product is less soluble, until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote the crystallization of your pure product.[5]

Detailed Purification Protocols

Here are step-by-step protocols for the most effective purification techniques.

Protocol 1: Acid-Base Extraction

This method is a cost-effective first-pass purification to remove the bulk of unreacted piperazine.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in DCM or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1M HCl.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This technique is highly effective for removing piperazine and other impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% TEA to the solvent system to improve peak shape. The ideal system should give your product an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
PropertyThis compound (Predicted)PiperazineReference
Molecular Weight ~206 g/mol 86.14 g/mol [6]
Boiling Point High boiling point146 °C[3]
Melting Point Likely a low melting solid or oil106-108 °C (anhydrous)[2]
pKa Estimated pKa < 9pKa1 = 5.35, pKa2 = 9.73[2][3]
Solubility Soluble in many organic solventsFreely soluble in water and ethylene glycol; poorly soluble in diethyl ether[1][3]

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for purifying your compound.

Purification_Workflow start Crude Product (with excess Piperazine) extraction Acid-Base Extraction (1M HCl wash) start->extraction check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 chromatography Flash Column Chromatography (Silica gel, Eluent + TEA) check_purity1->chromatography Impurities Present final_product Pure Product check_purity1->final_product Pure check_purity2 Check Purity (TLC/HPLC) chromatography->check_purity2 recrystallization Recrystallization (e.g., Ethanol/Water) check_purity2->recrystallization Minor Impurities check_purity2->final_product Pure recrystallization->final_product

Caption: General purification workflow for this compound.

Quality Control: Detecting Residual Piperazine

Ensuring the complete removal of piperazine is crucial. Here are some analytical techniques for quality control:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify piperazine from your product. Due to piperazine's low UV activity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for trace-level detection.[7][8]

  • Gas Chromatography (GC): A capillary GC method can also be used for the determination of trace amounts of piperazine.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to detect the presence of piperazine. The characteristic singlet for the four equivalent protons of piperazine will be a clear indicator of its presence.

References

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Piperazine. Retrieved from [Link]

  • Ahmad, I., et al. (1996). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. Talanta, 43(8), 1269-73. Retrieved from [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods, 12(1), 59-67. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-piperazin-1-yl-pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Piperazin-1-ylpropyl)-4-propylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • PubMed. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

  • Google Patents. (n.d.). US3105019A - Recovery of piperazine.
  • Google Patents. (n.d.). CN112062725A - Preparation method of N- (2-pyrimidyl) piperazine.
  • Google Patents. (n.d.). CN104230850A - Separation method of piperazine.
  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-(1-Piperazinyl)pyrimidine, 99% 5 g. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Chemsrc. (n.d.). 1-(2-PYRIMIDINYL) PIPERAZINE | CAS#:20980-22-7. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-pyridin-2-ylpiperazine-1-yl)methyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

identifying degradation products of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Welcome to the Scientific Support Hub

Ticket ID: STAB-2024-PYR-02 Subject: Degradation Pathway Identification & Troubleshooting Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary

You are working with This compound , a pharmacophore common in kinase inhibitors (e.g., CDK/mTOR targets). This molecule contains two distinct zones of chemical reactivity:[1][2]

  • The Piperazine Ring: A secondary amine highly susceptible to N-oxidation and electrophilic attack (e.g., Maillard reaction with excipients).

  • The Isopropyl-Pyrimidine Scaffold: The pyrimidine ring is generally robust, but the isopropyl group (propan-2-yl) possesses a tertiary benzylic-like hydrogen prone to radical oxidation.

This guide provides the protocols to force degradation, identify the resulting impurities, and troubleshoot the common analytical challenges (specifically the +16 Da mass shift).

Module 1: Forced Degradation Protocols (ICH Q1A/Q1B)

Standardized workflows to generate and isolate degradation products.

Expert Insight: Do not simply mix and inject. The most common error in analyzing piperazine derivatives is in situ reaction within the autosampler. You must quench your reactions.

Experimental Stress Conditions Table
Stress TypeReagent/ConditionDurationTarget DegradationQuenching Agent (Critical)
Oxidative 3%

(RT to 40°C)
2–24 hrsN-Oxides , HydroxylaminesCatalase or Sodium Sulfite (excess)
Acidic 0.1 N - 1.0 N HCl (60°C)1–7 daysAmide hydrolysis (rare), DealkylationNeutralize with NaOH to pH 7.0
Basic 0.1 N - 1.0 N NaOH (60°C)1–7 daysPyrimidine ring openingNeutralize with HCl to pH 7.0
Photolytic 1.2M lux hours (UV/Vis)~5-7 daysDimerization, Radical oxidationKeep dark control wrapped in foil
Thermal 60°C - 80°C (Dry/Soln)7–14 daysIsopropyl oxidation, PolymerizationCool to RT immediately
Module 2: Troubleshooting LC-MS Identification

Q&A for specific spectral anomalies encountered with this scaffold.

Q1: I see a degradation peak at [M+16] Da. Is it the N-oxide or a Hydroxyl impurity?

Diagnosis: This is the most frequent challenge. Both the piperazine nitrogen and the isopropyl tertiary carbon can oxidize, adding one oxygen atom (+15.9949 Da).

Troubleshooting Protocol:

  • Check Retention Time (RT):

    • N-Oxide: The piperazine N-oxide is significantly more polar than the parent. It will elute earlier on Reverse Phase (C18).

    • C-Hydroxyl (Isopropyl): The addition of -OH to the isopropyl group creates a tertiary alcohol. This is less polar than the N-oxide and often elutes closer to the parent peak.

  • Analyze MS/MS Fragmentation (ESI+):

    • N-Oxide: Look for a characteristic loss of -16 Da (oxygen) or -17 Da (-OH radical) from the precursor. Piperazine N-oxides are thermally labile and often deoxygenate in the source.

    • C-Hydroxyl: Look for a loss of -18 Da (

      
      ). Tertiary alcohols dehydrate readily in the collision cell.
      
  • Switch Ionization Mode:

    • Run the sample in APCI (Atmospheric Pressure Chemical Ionization).[1][3] N-oxides often undergo thermal reduction back to the parent molecule in the APCI source, causing the +16 peak to disappear or diminish significantly compared to ESI.

Q2: I see a +14 Da peak in my methanol diluent samples. What is it?

Diagnosis: This is likely a Formylation artifact, not a degradation product of the drug substance itself. Mechanism: If you use Formic Acid in Methanol (common mobile phase), the secondary amine of the piperazine can react with trace formaldehyde (impurity in MeOH) or formic acid to form an N-formyl adduct (+28 Da) or a Methyl adduct (+14 Da). Solution:

  • Replace Methanol with Acetonitrile in your diluent.

  • Check if the peak grows over time in the autosampler.

Q3: The pyrimidine ring seems stable, but I see a +32 Da peak. Is it a di-N-oxide?

Diagnosis: Unlikely to be a di-N-oxide on the piperazine (sterically hindered). Alternative: This is likely the Hydroperoxide intermediate on the isopropyl group (


).
Confirmation:  Treat the sample with a mild reducing agent (Triphenylphosphine). If the +32 Da peak shifts to +16 Da (Alcohol), it was a hydroperoxide.
Module 3: Visualizing the Logic
Workflow 1: The Analytical Decision Tree

Use this logic flow to assign identity to the +16 Da peaks.

MassSpecLogic Start Unknown Peak: [M+H]+ = Parent + 16 Da Step1 Step 1: Compare Retention Time (RT) Start->Step1 EarlyElute Elutes significantly earlier than Parent Step1->EarlyElute More Polar CloseElute Elutes close to or after Parent Step1->CloseElute Less Polar Step2A Step 2: MS/MS Fragmentation EarlyElute->Step2A Step2B Step 2: MS/MS Fragmentation CloseElute->Step2B FragOx Loss of -16 Da (-O) or -17 Da (-OH) Step2A->FragOx FragWater Loss of -18 Da (H2O) Step2B->FragWater APCI_Check Confirmatory Step: Run APCI Source FragOx->APCI_Check Conclusion2 Isopropyl Hydroxylation (Tertiary Alcohol) FragWater->Conclusion2 Conclusion1 Piperazine N-Oxide APCI_Result Peak Intensity Drops/Disappears (Thermal Reduction) APCI_Check->APCI_Result APCI_Result->Conclusion1

Caption: Logic flow for distinguishing N-Oxidation (Piperazine) from C-Hydroxylation (Isopropyl).

Workflow 2: Degradation Pathways

The chemical fate of the molecule under stress.

DegradationPath Parent 2-(Piperazin-1-yl)- 4-(propan-2-yl)pyrimidine Oxidation Oxidation (H2O2) Parent->Oxidation Radical Radical/Heat Parent->Radical Excipient Reactive Excipients (Aldehydes) Parent->Excipient NOxide Piperazine N-Oxide (+16 Da) Oxidation->NOxide DiNOxide N,N'-Di-oxide (+32 Da) NOxide->DiNOxide HydroPer Isopropyl Hydroperoxide (+32 Da) Radical->HydroPer IsoAlc Isopropyl Alcohol Impurity (Tertiary -OH, +16 Da) HydroPer->IsoAlc Reduction Imine Enamine/Imine Adducts (+C chain) Excipient->Imine Maillard Rxn

Caption: Primary degradation pathways: N-oxidation (Piperazine) and Radical Oxidation (Isopropyl).

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] International Conference on Harmonisation.[7] Link

  • Ma, B., et al. (2005). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[1][3][8] Journal of the American Society for Mass Spectrometry. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[9] Advanced Drug Delivery Reviews. Link

  • Boccardi, G. (2011). Oxidative Susceptibility of Pharmaceuticals. In: Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Link

Sources

Validation & Comparative

Strategic Differentiation of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural differentiation of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine (Target) from its critical regioisomers. This document is designed for researchers requiring definitive analytical proof during synthesis optimization or impurity profiling.

Executive Summary: The Regioisomer Trap

In the development of pyrimidine-based kinase inhibitors and GPCR ligands, the This compound scaffold presents a classic "regioisomer trap."

The core challenge lies in the nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine. Due to the inherent reactivity difference between the C2 and C4 positions, reversing the order of substituent addition yields distinct regioisomers with identical mass (

206.15) and similar polarity.
  • Target Molecule: this compound (2-amino-4-alkyl pattern).

  • Primary Isomer (The Mimic): 4-(Piperazin-1-yl)-2-(propan-2-yl)pyrimidine (4-amino-2-alkyl pattern).

  • Secondary Isomer: 4-(Piperazin-1-yl)-6-(propan-2-yl)pyrimidine (derived from 4,6-dichloro precursors).

This guide provides a self-validating analytical workflow to unambiguously distinguish the Target from its isomers using NMR, HPLC, and mechanistic insight.

Mechanistic Origin of Isomers

Understanding the synthesis pathway is the first step in identification. The formation of the Target vs. the Isomer is dictated by the "C4-Selectivity Rule" of pyrimidines.

The C4-Selectivity Rule

In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the N3 nitrogen.

  • Reaction A (Target Synthesis): Requires installing the less reactive nucleophile (isopropyl) at C4 first (often via Suzuki/Grignard chemistry), followed by the amine at C2.

  • Reaction B (Isomer Synthesis): If Piperazine is added to 2,4-dichloropyrimidine first, it will preferentially attack C4, locking in the 4-piperazinyl structure (The Isomer).

SynthesisPathways cluster_legend Pathway Logic Start 2,4-Dichloropyrimidine Step1_Target Intermediate: 2-Chloro-4-isopropylpyrimidine Start->Step1_Target 1. Isopropyl-MgBr/Zn (C4 Selective Alkylation) Step1_Isomer Intermediate: 4-(Piperazin-1-yl)-2-chloropyrimidine Start->Step1_Isomer 1. Piperazine (C4 Selective Amination) Target TARGET: 2-(Piperazin-1-yl)-4-isopropylpyrimidine Step1_Target->Target 2. Piperazine ($S_NAr$) Isomer ISOMER: 4-(Piperazin-1-yl)-2-isopropylpyrimidine Step1_Isomer->Isomer 2. Isopropyl-MgBr (C2 Alkylation) Legend1 Target Route Legend2 Isomer Route

Figure 1: Divergent synthesis pathways. Adding the amine first (Route 2) almost invariably yields the unwanted 4-piperazinyl isomer.

Analytical Comparison Guide

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation.[1][2] The symmetry and electronic environment of the pyrimidine ring provide definitive proof.

1H NMR: The H5 Proton Shielding Effect

The chemical shift of the proton at position 5 (H5) is the most diagnostic proton signal.

  • 4-Amino Isomers (Isomer): The amino group at C4 donates electron density directly into the C5 position via resonance (ortho-like). This causes strong shielding , shifting H5 upfield.

  • 2-Amino Isomers (Target): The amino group at C2 resonates with N1 and N3. The shielding effect on C5 (meta-like) is weaker. H5 appears more downfield.

13C NMR: The C2 "Guanidine" Shift

Carbon NMR provides the most robust confirmation.

  • Target (C2-Amino): The C2 carbon is flanked by two ring nitrogens and an external nitrogen (Guanidine-like). It is shielded relative to the alkyl-substituted C2.

  • Isomer (C2-Alkyl): The C2 carbon is attached to an alkyl group (Amidine-like). It is deshielded .[3]

FeatureTarget (2-Pip, 4-Iso)Isomer (4-Pip, 2-Iso)Isomer (4-Pip, 6-Iso)
Structure 2-Amino-4-Alkyl4-Amino-2-Alkyl4-Amino-6-Alkyl
1H NMR: H5

6.70 - 6.90 ppm
(Doublet)

6.20 - 6.40 ppm
(Doublet)

6.30 - 6.50 ppm
(Singlet/Meta)
1H NMR: H6

~8.20 ppm (Doublet)

~8.10 ppm (Doublet)
N/A (Has H2 instead)
1H NMR: H2 N/AN/A

~8.50 ppm (Singlet)
13C NMR: C2

~162 ppm
(N-C-N)

~175 ppm
(N-C-N)

~158 ppm
13C NMR: C4

~170 ppm

~163 ppm

~163 ppm
B. HPLC & Physicochemical Behavior

While Mass Spectrometry (MS) often fails to distinguish these isomers (both give


), their polarity differs due to the basicity of the pyrimidine nitrogens.
  • pKa Differences: 4-aminopyrimidines are generally more basic than 2-aminopyrimidines due to the stabilization of the conjugate acid by the para-nitrogen.

  • Retention Time: In Reverse Phase (C18) at basic pH (pH > 8), the Target (2-amino) typically elutes later than the 4-amino isomer due to subtle differences in hydrogen bonding with the solvent and the lipophilicity of the isopropyl group's position.

Experimental Protocols

Protocol 1: Definitive NMR Identification

Objective: Confirm the C2-substitution pattern.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO prevents aggregation of the piperazine).

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 13C (512 scans) or HSQC if sample is limited.

  • Analysis Checklist:

    • Check H5: Is the doublet above 6.6 ppm? (Yes = Target).

    • Check C2: Is the carbon between the two ring nitrogens (most downfield or near 160) at ~162 ppm (Target) or ~175 ppm (Isomer)?

    • Check H2 (for 4,6-isomer): Is there a singlet at >8.5 ppm? (Yes = 4,6-isomer).

Protocol 2: HPLC Method for Isomer Separation

Objective: Separate the Target from potential regioisomer impurities.

  • Column: C18 High pH Stable (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Rationale: High pH suppresses the protonation of the piperazine and pyrimidine, maximizing the hydrophobic difference between the regioisomers. The 4-amino isomer (more polar) will typically elute before the 2-amino Target.

Decision Tree for Identification

DecisionTree Start Unknown Isomer Sample (MW 206.15) H1NMR 1H NMR Analysis (Focus on Aromatic Region) Start->H1NMR CheckSinglet Is there a Singlet > 8.5 ppm (H2)? H1NMR->CheckSinglet Isomer46 Identity: 4-(Pip)-6-(Iso) Isomer CheckSinglet->Isomer46 Yes CheckH5 Check H5 Doublet Shift CheckSinglet->CheckH5 No (Doublets only) TargetID H5 > 6.6 ppm Identity: TARGET (2-Pip, 4-Iso) CheckH5->TargetID Downfield (>6.6) Isomer42 H5 < 6.5 ppm Identity: ISOMER (4-Pip, 2-Iso) CheckH5->Isomer42 Upfield (<6.5) Confirm Confirmation: 13C NMR Check C2 Shift TargetID->Confirm Confirm->TargetID C2 ~ 162 ppm Confirm->Isomer42 C2 ~ 175 ppm

Figure 2: Analytical decision tree. The presence of H2 (singlet) eliminates the 4,6-isomer. The shift of H5 distinguishes the 2,4- from the 4,2-isomer.

References

  • ChemicalBook. (2023). 2-Aminopyrimidine 1H NMR Spectrum and Properties. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. (2023). 2-(1-Piperazinyl)pyrimidine Compound Summary. Retrieved from .

  • ResearchGate. (2016). NMR spectra of pyrimidines: Effect of substituents on chemical shift. Retrieved from .

  • BenchChem. (2025).[4] Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine. Retrieved from .

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Analysis. Retrieved from .

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is synthesized from safety data for structurally similar pyrimidine and piperazine derivatives and reflects a cautious approach to its handling.

Understanding the Hazard Profile

This compound is a heterocyclic compound containing both a pyrimidine and a piperazine moiety. Based on the known toxicology of these functional groups, this compound should be handled as a hazardous substance.

Anticipated Hazards:

  • Harmful if swallowed: Oral toxicity is a common concern with nitrogen-containing heterocyclic compounds.[1][2][3][4]

  • Causes severe skin burns and eye damage: The piperazine and pyrimidine functionalities can impart corrosive properties.[1][2][5] Direct contact with skin or eyes can lead to serious injury.[5]

  • May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Potential for sensitization: Piperazine and its derivatives are known to be sensitizers, meaning they can cause allergic reactions upon repeated exposure, either through skin contact or inhalation.[5]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7]Protects against splashes of liquids or airborne particles that can cause severe eye damage.[8]
Skin Protection A flame-resistant lab coat and chemically impermeable gloves are mandatory.[6][7] Nitrile gloves are a suitable choice for many organic compounds.[7][9] Always inspect gloves for tears or holes before use.[6]Prevents skin contact, which can lead to burns, irritation, or sensitization.[5][8] A lab coat protects underlying clothing and skin from contamination.[8]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. For larger quantities, or if there is a risk of aerosol or dust generation, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with an organic vapor cartridge) is required.[10][11]Protects against the inhalation of harmful dust or vapors that can cause respiratory irritation or other systemic effects.[1]
Glove Selection and Use:

It is crucial to select gloves that are resistant to the specific chemicals being used. While nitrile gloves are a good starting point, always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.

Best Practices for Glove Use:

  • Always inspect gloves for any signs of damage before use.

  • Remove gloves before touching common items like doorknobs, phones, or keyboards to prevent the spread of contamination.[12]

  • Wash hands thoroughly with soap and water after removing gloves.[8][12]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk and ensuring a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Risks & Review SDS (for similar compounds) prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_assess->prep_ppe prep_hood Prepare Well-Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Use Secondary Containment for Transport handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate clean_dispose_waste Dispose of Waste in Labeled, Sealed Containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE & Wash Hands clean_dispose_waste->clean_remove_ppe

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.